2'-Azetidinomethyl-3,4,5-trifluorobenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "2'-Azetidinomethyl-3,4,5-trifluorobenzophenone" is not directly mentioned in the provided papers. However, the papers discuss various azetidinone derivatives, which are closely related to the compound . Azetidinones, also known as β-lactams, are a class of compounds that have garnered significant interest due to their biological activities, particularly as antibacterial and antitumor agents .

Synthesis Analysis

The synthesis of azetidinone derivatives is a topic of interest in several studies. For instance, paper describes the synthesis of 3-phenoxy-1,4-diarylazetidin-2-ones, which are potent antiproliferative compounds. These compounds were synthesized using structure-activity relationship studies, which led to the discovery of compounds with significant activity against breast cancer cells. Similarly, paper discusses the preparation of 3-methylene-4-(trifluoromethyl)azetidin-2-ones from corresponding 3-oxo-4-trifluoromethyl-β-lactams, showcasing their utility as building blocks in organic synthesis. Paper details a two-step synthesis of 2-azetidinones from 2-aminobenzothiazole and various aromatic aldehydes, further highlighting the versatility of azetidinone synthesis.

Molecular Structure Analysis

The molecular structure of azetidinones plays a crucial role in their biological activity. X-ray crystallography studies, as mentioned in paper , indicate the importance of the torsional angle between phenyl rings in the azetidinone structure for antiproliferative activity. The trans configuration between the 3-phenoxy and 4-phenyl rings is generally optimal for activity. This insight into the molecular structure is vital for the design of new compounds with enhanced biological effects.

Chemical Reactions Analysis

Azetidinone derivatives undergo various chemical reactions that are essential for their synthesis and modification. Paper explores reactions such as Michael additions, electrophilic additions, and cycloadditions, which allow access to a broad variety of mono- and spirocyclic 4-CF3-β-lactams. These reactions are crucial for the development of CF3-functionalized target structures with potential biological relevance.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives are influenced by their molecular structure and substituents. While the papers provided do not directly discuss the physical and chemical properties of "2'-Azetidinomethyl-3,4,5-trifluorobenzophenone," they do provide insights into the properties of related compounds. For example, the cytotoxic activity of certain azetidinones is related to their stereochemistry and substituents, as shown in paper . The antibacterial activity of azetidinone derivatives, as reported in papers and , is also a significant property that is influenced by the chemical structure of these compounds.

Aplicaciones Científicas De Investigación

Antitumor Applications

A study on the synthesis and biochemical evaluation of 3-phenoxy-1,4-diarylazetidin-2-ones, including compounds with structures similar to 2'-Azetidinomethyl-3,4,5-trifluorobenzophenone, highlighted their potent antiproliferative properties. These compounds have shown to inhibit tubulin polymerization, disrupt microtubular structures in cells, and induce apoptosis in breast cancer cells, making them promising candidates for anticancer therapy (Thomas F. Greene et al., 2016).

Antimicrobial and Antitubercular Activities

Research on novel trihydroxy benzamido azetidin-2-one derivatives revealed their significant antimicrobial and antitubercular activities. Compounds with chlorophenyl and 4-dimethyl amino phenyl groups showed comparable minimum inhibitory concentration (MIC) values to standard drugs like isoniazid against tuberculosis bacteria, indicating their potential as new antimicrobial and antitubercular agents (K. Ilango & S. Arunkumar, 2011).

Synthesis of Complex Heterocyclic Structures

Studies have also explored the synthesis of cytotoxic 1,3,4-trisubstituted and 3,4-disubstituted 2-azetidinones, highlighting their anticancer effects across a wide range of cancer cell cultures. This research underscores the versatility of azetidinone derivatives in synthesizing compounds with significant biological activities, thus opening avenues for the development of new anticancer drugs (G. Veinberg et al., 2003).

Safety And Hazards

Propiedades

IUPAC Name |

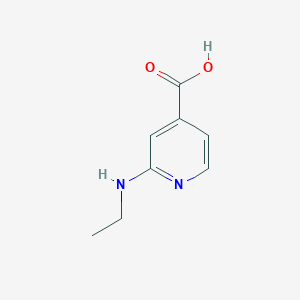

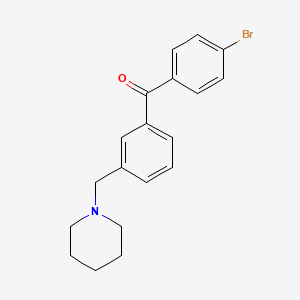

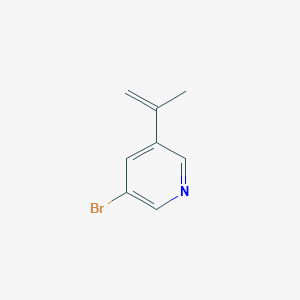

[2-(azetidin-1-ylmethyl)phenyl]-(3,4,5-trifluorophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14F3NO/c18-14-8-12(9-15(19)16(14)20)17(22)13-5-2-1-4-11(13)10-21-6-3-7-21/h1-2,4-5,8-9H,3,6-7,10H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OAISJLJOSNBTJW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)CC2=CC=CC=C2C(=O)C3=CC(=C(C(=C3)F)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14F3NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80643732 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2'-Azetidinomethyl-3,4,5-trifluorobenzophenone | |

CAS RN |

898755-38-9 |

Source

|

| Record name | {2-[(Azetidin-1-yl)methyl]phenyl}(3,4,5-trifluorophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80643732 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)